molecular formula C16H12N2OS2 B5658422 N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide

N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide

Cat. No. B5658422
M. Wt: 312.4 g/mol
InChI Key: PJWVOIZPKUGBFV-UHFFFAOYSA-N
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Description

N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide belongs to a class of organic compounds characterized by their complex molecular structures involving naphthyl and thiophene units. These compounds are notable for their unique physical and chemical properties, making them subjects of interest in various chemical research fields.

Synthesis Analysis

The synthesis of compounds similar to N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide often involves multi-step chemical reactions. For example, Aleksandrov et al. (2017) describe the synthesis of a related compound, N-(1-Naphthyl)furan-2-carboxamide, through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves advanced techniques like X-ray crystallography. Özer et al. (2009) characterized N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a structurally similar compound, using single crystal X-ray diffraction, revealing details about its molecular conformation and intramolecular interactions (Özer et al., 2009).

Chemical Reactions and Properties

Compounds in this category typically undergo various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, as noted in studies like that by Aleksandrov et al. (2020), who investigated similar compounds (Aleksandrov et al., 2020).

properties

IUPAC Name

N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c19-15(14-9-4-10-21-14)18-16(20)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWVOIZPKUGBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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